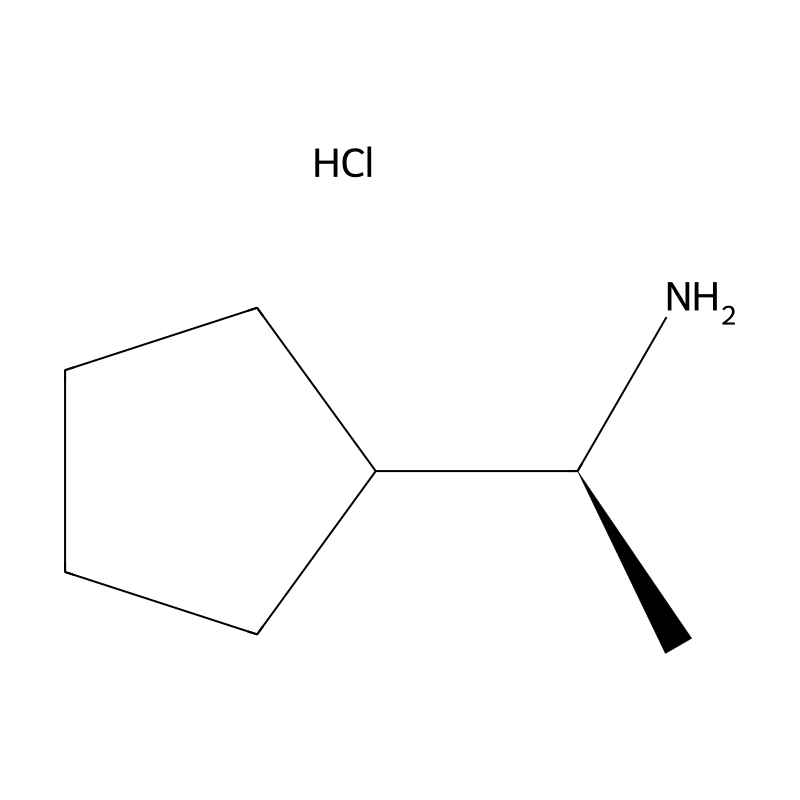(S)-1-Cyclopentylethanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Potential Applications in Neuroscience Research
(S)-1-Cyclopentylethanamine hydrochloride acts as a selective reuptake inhibitor (SRI) for the neurotransmitter serotonin. [Source: GlpBio - (S)-1-Cyclopentylethanamine hydrochloride, ] This means it can increase serotonin levels in the brain by preventing its reabsorption from the synapse. This property makes it a potential research tool for investigating the role of serotonin in various neurological disorders, such as:
- Depression [Source: National Institute of Mental Health, Depression,
- Anxiety disorders [Source: National Institute of Mental Health, Anxiety Disorders, ]
- Obsessive-compulsive disorder (OCD) [Source: International OCD Foundation, About OCD, ]
However, it is crucial to understand that (S)-1-Cyclopentylethanamine hydrochloride itself is not undergoing clinical trials as a potential treatment for these conditions.
Applications in Other Research Fields
(S)-1-Cyclopentylethanamine hydrochloride may also be used in other research areas, such as:
(S)-1-Cyclopentylethanamine hydrochloride is a chiral amine compound with the chemical formula . It is characterized by a cyclopentyl group attached to an ethanamine structure. The compound is a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in pharmaceuticals and chemical synthesis. The molecular weight of (S)-1-Cyclopentylethanamine hydrochloride is approximately 149.66 g/mol, and it has notable properties such as being a potential substrate for biological interactions and synthetic pathways.
- Acid-Base Reactions: As a basic compound, it can react with acids to form salts. For example:
- Nucleophilic Substitution Reactions: It can react with acyl chlorides or anhydrides leading to the formation of amides, which are significant in organic synthesis.
- Alkylation Reactions: It can undergo alkylation by reacting with alkyl halides to form more complex amines.
These reactions highlight the versatility of (S)-1-Cyclopentylethanamine hydrochloride in organic chemistry.
The synthesis of (S)-1-Cyclopentylethanamine hydrochloride typically involves several steps:
- Formation of the Cyclopentyl Group: Starting from cyclopentyl derivatives, the cyclopentyl group is introduced onto an ethanamine backbone.
- Chiral Resolution: The synthesis may involve chiral catalysts or resolving agents to ensure the production of the (S) enantiomer.
- Hydrochloride Formation: The final step involves reacting the free base form of (S)-1-Cyclopentylethanamine with hydrochloric acid to yield the hydrochloride salt.
Alternative methods may include using various starting materials or reaction conditions that favor the desired stereochemistry.
(S)-1-Cyclopentylethanamine hydrochloride has several applications:
- Pharmaceuticals: It serves as a building block for synthesizing drugs targeting neurological conditions.
- Chemical Research: Its unique structure allows it to be used in studies related to amine chemistry and chiral synthesis.
- Biochemical Studies: Investigated for potential roles in modulating neurotransmitter activity or as a ligand in receptor studies.
(S)-1-Cyclopentylethanamine hydrochloride shares structural similarities with several other cyclic amines. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Cyclopentylmethanamine hydrochloride | 58714-85-5 | 0.93 | Contains a methanamine structure instead of ethyl |
| 2-Cyclohexylethylamine hydrochloride | 5471-55-6 | 0.87 | Features a cyclohexyl group, differing ring size |
| Cycloheptylmethanamine hydrochloride | 177352-26-0 | 0.87 | Has a larger cycloheptane ring |
| 2-Cyclopropylethanamine hydrochloride | 89381-08-8 | 0.87 | Contains a smaller cyclopropyl group |
| Cyclobutylmethanamine hydrochloride | 5454-82-0 | 0.81 | Incorporates a cyclobutane ring |
The unique feature of (S)-1-Cyclopentylethanamine hydrochloride lies in its specific cyclopentyl structure combined with an ethyl amine configuration, which may confer distinct biological activities compared to other similar compounds.








